Borane-tetrahydrofuran

Catalog No.
S762188
CAS No.
14044-65-6
M.F
C4H11BO
M. Wt
82.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Borane-tetrahydrofuran

CAS Number

14044-65-6

Product Name

Borane-tetrahydrofuran

Molecular Formula

C4H11BO

Molecular Weight

82.92 g/mol

InChI

InChI=1S/C4H8O.B/c1-2-4-5-3-1;/h1-4H2;

InChI Key

UWTDFICHZKXYAC-UHFFFAOYSA-N

SMILES

[B].C1CCOC1

Canonical SMILES

[B].C1CCOC1

Reduction of Carboxylic Acids to Alcohols

Field: Organic Chemistry

Application: BH3-THF can be used to reduce carboxylic acids to alcohols .

Method: The carboxylic acid is reacted with BH3-THF under suitable conditions .

Results: The carboxylic acid is reduced to an alcohol .

Reduction of Nitriles to Primary Amines

Application: BH3-THF can be used to reduce nitriles to primary amines .

Method: The nitrile is reacted with BH3-THF under suitable conditions .

Results: The nitrile is reduced to a primary amine .

Addition of BH2 Functional Group to Olefins

Application: BH3-THF reacts with olefins to add the BH2 functional group .

Method: The olefin is reacted with BH3-THF under suitable conditions .

Results: The olefin is converted to a borane .

Synthesis of Chiral Borane Catalyst

Application: BH3-THF is used to synthesize the chiral borane catalyst, which is used in the enantioselective halo-aldol reaction .

Method: The chiral borane catalyst is synthesized from BH3-THF under suitable conditions .

Results: The chiral borane catalyst is obtained .

Preparation of 9-Unsubstituted Acridines

Application: BH3-THF is used to prepare 9-unsubstituted acridines by reduction of corresponding acridones .

Method: The acridone is reacted with BH3-THF under suitable conditions .

Results: The acridone is reduced to a 9-unsubstituted acridine .

Reduction of Nylon Surface Amide Groups to Secondary Amines

Field: Material Science

Application: BH3-THF is used to reduce nylon surface amide groups to secondary amines .

Method: The nylon surface is treated with BH3-THF under suitable conditions .

Results: The nylon surface amide groups are reduced to secondary amines .

Activation of α,β-Unsaturated Acids

Application: BH3-THF complex activates α,β-unsaturated acids in the reaction with 1,3-dienes .

Method: The α,β-unsaturated acid is reacted with BH3-THF under suitable conditions .

Results: The α,β-unsaturated acid is activated for further reactions .

Synthesis of Catalysts for Asymmetric Diels-Alder and Aldol Reactions

Application: BH3-THF is used in the synthesis of catalysts for asymmetric Diels-Alder and aldol reactions .

Method: The catalyst is synthesized from BH3-THF under suitable conditions .

Results: The catalyst for asymmetric Diels-Alder and aldol reactions is obtained .

Preparation of Trialkylboranes

Application: BH3-THF is used to prepare trialkylboranes, which are useful intermediates in the synthesis of compounds labeled with various isotopes for medical applications .

Method: The trialkylborane is synthesized from BH3-THF under suitable conditions .

Results: The trialkylborane is obtained .

Reduction of Certain Oximes to Hydroxylamines

Application: BH3-THF is used for the selective reduction of certain oximes to hydroxylamines .

Method: The oxime is reacted with BH3-THF under suitable conditions .

Results: The oxime is reduced to a hydroxylamine .

Preparation of Chiral Boranes as Lewis Acid Mediators

Application: BH3-THF is used to prepare chiral boranes as Lewis acid mediators .

Method: The chiral borane is synthesized from BH3-THF under suitable conditions .

Results: The chiral borane is obtained .

Reduction of Amides to Amines

Application: BH3-THF is used to reduce amides to amines .

Method: The amide is reacted with BH3-THF under suitable conditions .

Results: The amide is reduced to an amine .

Borane-tetrahydrofuran (BH3-THF), also known as borane-tetrahydrofuran complex, is a colorless solution formed by the Lewis acid-base adduct between borane (BH3) and the ether tetrahydrofuran (THF) []. It is a widely used reagent in organic chemistry, particularly for reductions and hydroboration reactions, which are crucial steps in the synthesis of complex organic molecules []. However, due to stability limitations, borane-dimethylsulfide (BH3-SMe2) has become the preferred alternative in many cases [].


Molecular Structure Analysis

The Lewis acid-base interaction in BH3-THF involves the empty p orbital on boron accepting the lone pair electrons on the oxygen atom of THF. This forms a coordinate covalent bond, linking the two molecules []. The resulting tetrahedral BH3 unit retains its Lewis acidity, making it susceptible to further reactions with electron-rich molecules.


Chemical Reactions Analysis

Synthesis

B2H6 + 2 THF → 2 BH3•THF

Hydroboration

BH3-THF reacts with alkenes (C=C) to form organoboranes in a regiospecific manner. The boron atom adds to the less substituted carbon of the alkene, following Markovnikov's rule. This reaction is crucial for converting alkenes into various functional groups such as alcohols, alkanes, or amines [].

BH3•THF + CH3CH=CH2 → CH3CH2CH2-BH2 + THF (formation of a primary organoborane)

Reduction

BH3-THF can reduce various functional groups, including ketones, aldehydes, and carboxylic acids, to their corresponding alcohols [].

BH3•THF + R2C=O → R2CH-OH + THF (reduction of a ketone)

Decomposition

BH3-THF is thermally unstable and decomposes above 50°C, potentially releasing diborane (B2H6), a pyrophoric and toxic gas []. It is also susceptible to hydrolysis by water, forming hydrogen gas and boric acid [].

Physical and Chemical Properties

  • Molecular Formula: BH3OC4H8
  • Molar Mass: 85.94 g/mol []
  • Melting Point: Not applicable (solution)
  • Boiling Point: 66°C (for THF, BH3-THF decomposes before reaching this temperature) []
  • Density: 0.876 g/mL at 25°C []
  • Solubility: Miscible with most organic solvents, decomposes in water []
  • Stability: Thermally unstable, decomposes above 50°C. Air and moisture sensitive [].
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  • Sensitivity to Air and Water: Borane-tetrahydrofuran solutions are sensitive to moisture and air, necessitating the use of inert atmospheres during handling to prevent decomposition and potential hazards such as violent reactions with water .
  • The synthesis of borane-tetrahydrofuran can be achieved through several methods:

    • Dissolution of Diborane: The most straightforward method involves dissolving diborane gas in tetrahydrofuran under controlled conditions.
    • Oxidation of Sodium Borohydride: Sodium borohydride can be oxidized with iodine in tetrahydrofuran, producing the desired complex .
    • Commercial Availability: Borane-tetrahydrofuran is commonly available as a pre-prepared solution from chemical suppliers, typically at a concentration of around 1 M .

    Borane-tetrahydrofuran interacts with various organic substrates and reagents:

    • Reactivity with Alkenes: It adds across double bonds to form stable organoboron intermediates.
    • Compatibility with Grignard Reagents: The complex reacts favorably with Grignard reagents to create a variety of organoboranes that can undergo subsequent transformations

      Several compounds share similarities with borane-tetrahydrofuran, particularly regarding their use as reducing agents or hydroboration reagents:

      CompoundStructureKey Features
      Borane-dimethylsulfideBH3SMe2\text{BH}_3\cdot \text{SMe}_2More stable than borane-tetrahydrofuran; higher concentration available.
      Borane-triethylamineBH3N CH2CH3)3\text{BH}_3\cdot \text{N CH}_2\text{CH}_3)_3Useful for similar reductions but less common than borane-tetrahydrofuran.
      Boron trifluorideBF3\text{BF}_3Strong Lewis acid; used in different contexts than borane-tetrahydrofuran.
      9-Borabicyclo[3.3.1]nonaneComplex structureHighly selective hydroboration agent; used for specific applications.

      Uniqueness of Borane-Tetrahydrofuran

      Borane-tetrahydrofuran's uniqueness lies in its balance between reactivity and stability compared to other boron-containing reagents. Its ability to act as a safer surrogate for diborane while maintaining effective reducing properties makes it invaluable in organic synthesis. Additionally, its compatibility with various functional groups allows for versatile applications across different synthetic pathways .

    UNII

    5EAR4ERR1L

    GHS Hazard Statements

    Aggregated GHS information provided by 150 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
    H260 (91.33%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
    H302 (74.67%): Harmful if swallowed [Warning Acute toxicity, oral];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H318 (74.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
    H319 (25.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Flammable Irritant

    Flammable;Corrosive;Irritant

    Other CAS

    14044-65-6

    General Manufacturing Information

    Boron, trihydro(tetrahydrofuran)-, (T-4)-: ACTIVE

    Dates

    Modify: 2023-08-15

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